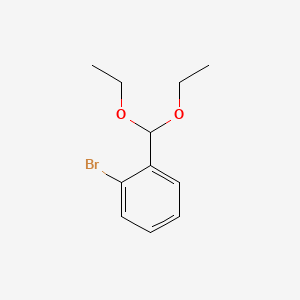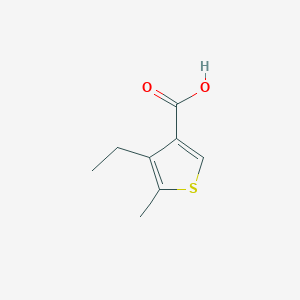
2-ブロモベンズアルデヒドジエチルアセタール
概要
説明
2-Bromobenzaldehyde diethyl acetal is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromobenzaldehyde diethyl acetal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromobenzaldehyde diethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzaldehyde diethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成のビルディングブロック
2-ブロモベンズアルデヒドジエチルアセタール: は、有機合成において汎用性の高いビルディングブロックとして機能します。その構造により、化合物のブロモ基とアセタール基を導入することができ、様々な化学反応を通じてさらに操作できます。 例えば、臭素原子が他の求核剤に置き換わる求核置換反応を受けるか、縮合反応で使用してより複雑な分子を形成できます .
化学反応における触媒
この化合物は、特定の化学反応の触媒として使用されます。反応の遷移状態を安定化させる能力により、反応速度が向上し、収率が向上します。 特に、アルドール縮合反応を触媒することができます。アルドール縮合反応は、多くの有機分子における炭素-炭素結合の形成において基本的な反応です .
医薬品合成の中間体
医薬品業界では、2-ブロモベンズアルデヒドジエチルアセタールは、様々な薬物の合成における中間体として使用されます。 その反応性と他の官能基への変換の容易さにより、複雑な分子の構築に特に役立ちます .
材料科学における用途
この化合物のユニークな特性により、材料科学の用途に適しています。ポリマーの合成や架橋剤として使用して、材料の特性を強化できます。 臭素原子は、材料に難燃性を付与するために使用できます .
抗がん研究
2-ブロモベンズアルデヒドジエチルアセタール: は、抗がん剤である(-)-タキソールの全合成における重要な出発物質です。 タキソールは、様々な癌の治療に使用されるよく知られた化学療法薬であり、その複雑な構造の合成には、多くの場合、この化合物を出発点として使用することが必要です .
染料と顔料の調製
この化合物は、その化学構造により、染料と顔料の調製にも使用されます。他の化合物と反応して発色団を形成することができます。発色団は、分子の色を決定する部分です。 この用途は、繊維や印刷業界において重要です .
Safety and Hazards
作用機序
Target of Action
2-Bromobenzaldehyde diethyl acetal is a type of organic compound known as an acetal . Acetals are often used in organic synthesis as protecting groups for carbonyl groups . The primary targets of 2-Bromobenzaldehyde diethyl acetal are therefore carbonyl-containing compounds, where it can protect the carbonyl group from unwanted reactions .
Mode of Action
The mode of action of 2-Bromobenzaldehyde diethyl acetal involves its reaction with carbonyl-containing compounds to form a protected acetal . This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol . The resulting acetal is resistant to bases, reducing agents, and nucleophiles, allowing other parts of the molecule to be selectively reacted .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromobenzaldehyde diethyl acetal would depend on the specific carbonyl-containing compound it is reacting with. In general, the formation of an acetal can prevent unwanted side reactions in biochemical pathways that involve carbonyl-containing compounds .
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The primary result of the action of 2-Bromobenzaldehyde diethyl acetal is the protection of carbonyl groups in organic compounds . This can prevent unwanted side reactions and allow for selective reactions elsewhere in the molecule .
Action Environment
The action of 2-Bromobenzaldehyde diethyl acetal is influenced by environmental factors such as pH and temperature . Acidic conditions are necessary for the formation of the acetal . Additionally, the reaction is reversible and can be driven to completion by removing the water produced in the reaction .
生化学分析
Biochemical Properties
2-Bromobenzaldehyde diethyl acetal plays a significant role in biochemical reactions, particularly in the formation of acetals and hemiacetals. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with alcohols in the presence of an acid catalyst to form acetals. The nature of these interactions involves nucleophilic addition to the carbonyl group, followed by protonation and deprotonation steps .
Cellular Effects
The effects of 2-Bromobenzaldehyde diethyl acetal on cellular processes are primarily related to its role in modifying cellular metabolism. It can influence cell signaling pathways by interacting with specific enzymes involved in metabolic pathways. This compound may also affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Bromobenzaldehyde diethyl acetal exerts its effects through nucleophilic addition reactions. The carbonyl group of the compound is protonated, making it more electrophilic and susceptible to attack by nucleophiles such as alcohols. This leads to the formation of hemiacetals and acetals, which are crucial intermediates in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzaldehyde diethyl acetal can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 2-Bromobenzaldehyde diethyl acetal vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound can cause significant cellular damage and disrupt metabolic processes .
Metabolic Pathways
2-Bromobenzaldehyde diethyl acetal is involved in several metabolic pathways, including those related to the formation of acetals and hemiacetals. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which facilitate these reactions. The compound can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromobenzaldehyde diethyl acetal is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromobenzaldehyde diethyl acetal is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may be localized to the endoplasmic reticulum or mitochondria, influencing the activity and function of these organelles .
特性
IUPAC Name |
1-bromo-2-(diethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGYQVYBWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392903 | |
| Record name | 2-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35822-58-3 | |
| Record name | 2-Bromobenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(diethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)


![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)








